3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID
Description
Properties
IUPAC Name |
(3-amino-5-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJHRDJMULJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)N)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic acid group. The reaction is generally carried out in the presence of a base such as potassium acetate and a solvent like 1,4-dioxane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The amino and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Diabetes and Metabolic Disorders
The compound has been investigated for its potential in treating metabolic disorders, including diabetes. Research indicates that boronic acids can modulate insulin secretion and improve glucose tolerance. For instance, a study highlighted the efficacy of boronic acids in enhancing beta-cell function and proliferation, which is crucial for insulin production in diabetic patients .
1.2 Cancer Treatment
3-Amino-5-chloro-2-methylphenylboronic acid has been explored as a potential anti-cancer agent. It has shown promise in inhibiting the growth of prostate cancer cell lines (LAPC-4 and PC-3) through mechanisms involving androgen receptor modulation . The compound's ability to bind covalently to target proteins enhances its therapeutic potential against various cancers.
1.3 Anti-inflammatory Effects
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties, significantly reducing inflammation markers in models of induced arthritis. The results indicated a notable decrease in paw swelling after treatment, suggesting its potential for managing inflammatory diseases.
2.1 Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against resistant strains of bacteria. In vitro assays revealed effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent.
2.2 Structure-Activity Relationships
Studies on related compounds have revealed insights into the structure-activity relationships (SAR) of boronic acids. The presence of chlorine at specific positions on the aromatic ring significantly influences biological activity, with certain substitutions enhancing potency against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Model | Results |
|---|---|---|
| Anticancer | LAPC-4 Prostate Cancer | Significant growth inhibition |
| Antimicrobial | Multi-drug Resistant Bacteria | Effective growth inhibition |
| Anti-inflammatory | Induced Arthritis Model | Significant reduction in paw swelling |
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Activity Level | Notes |
|---|---|---|
| 5-Chloro substitution | High | Essential for activity against LAPC-4 |
| Fluorine addition | Increased potency | Enhanced antiproliferative effects |
| Absence of chlorine | No significant activity | Loss of effectiveness |
Case Studies
Case Study 1: Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting selective cytotoxicity.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains, supporting its use as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 3-AMINO-5-CHLORO-2-METHYLPHENYLBORONIC ACID in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Structural and Electronic Comparisons
The reactivity and applications of arylboronic acids are heavily influenced by substituent positions, aromatic ring type, and electronic effects. Below is a detailed comparison with key analogues:
Table 1. Structural and Functional Comparison of Selected Boronic Acids
Key Comparative Insights
Aromatic Ring Type
- Phenyl vs. Pyridine Rings: The target compound’s phenyl ring provides a neutral electronic environment, whereas pyridine-based analogues (e.g., [(6-amino-5-methylpyridin-3-yl)boronic acid, ) introduce electron deficiency due to the nitrogen atom.
Substituent Effects
- Amino Group: The amino group in the target compound (position 3) donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, sulfonamide-substituted analogues (e.g., 2-(methanesulfonylamino)phenylboronic acid ) feature electron-withdrawing sulfonyl groups, deactivating the ring and reducing boronic acid reactivity.
- Halogen Substituents: Chloro (target compound) vs. fluoro (5-amino-2-fluoro-4-methylphenylboronic acid ): Chlorine’s larger size and weaker electronegativity compared to fluorine increase steric hindrance and reduce electronic deactivation. Fluorine’s smaller size may enhance stability in aqueous conditions .
- Conversely, 3-(butoxycarbonyl)phenylboronic acid has a bulky, electron-withdrawing butoxycarbonyl group, which may further reduce reactivity due to both steric and electronic effects.
Reactivity in Suzuki-Miyaura Couplings
- Pyridine-based boronic acids (e.g., 2-(trifluoromethyl)-6-chloro-5-pyridineboronic acid ) often require optimized conditions (e.g., higher temperatures or stronger bases) due to their electron-deficient rings.
- The target compound’s balanced substitution (electron-donating amino and electron-withdrawing chloro) may enable efficient coupling under mild conditions, whereas analogues with stronger electron-withdrawing groups (e.g., trifluoromethyl ) could necessitate harsher protocols.
Biological Activity
3-Amino-5-chloro-2-methylphenylboronic acid (3A5C2MPhBA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activity and interaction with specific biological targets. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
3A5C2MPhBA belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in biological systems, particularly in enzyme inhibition and receptor modulation. The structure of 3A5C2MPhBA includes an amino group and a chloro substituent, which may influence its binding affinity and selectivity towards biological targets.
The primary mechanism of action for 3A5C2MPhBA involves its ability to interact with various enzymes and receptors. Boronic acids, including 3A5C2MPhBA, can inhibit proteases and other enzymes by forming stable complexes that prevent substrate access. This has been demonstrated in several studies where boronic acid derivatives showed significant inhibitory effects on serine proteases and cysteine proteases.
In Vitro Studies
In vitro studies have indicated that 3A5C2MPhBA exhibits significant anti-proliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
| PC-3 (prostate) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (cervical) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that 3A5C2MPhBA may act through multiple pathways, including apoptosis induction and cell cycle regulation.
Case Studies
- Prostate Cancer Treatment : A study evaluated the effects of 3A5C2MPhBA on the PC-3 prostate cancer cell line. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The compound was found to induce apoptosis as evidenced by increased levels of activated caspase-3.
- Inflammation Models : In models of inflammation, 3A5C2MPhBA demonstrated significant inhibition of cytokine release from activated macrophages. This suggests potential therapeutic applications in inflammatory diseases where cytokine modulation is beneficial.
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is heavily influenced by their structural features. The presence of an amino group in 3A5C2MPhBA enhances its solubility and may improve its interaction with target proteins. The chloro substituent also plays a role in modulating the electronic properties of the molecule, potentially affecting binding affinity.
Q & A
What are the established synthetic protocols for preparing 3-amino-5-chloro-2-methylphenylboronic acid, and how do reaction conditions influence yield?
Level: Basic
Answer:
The primary synthetic route involves Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) mediate the coupling of halogenated aryl precursors (e.g., 3-amino-5-chloro-2-methylbromobenzene) with boronic acid derivatives. Key parameters include:
- Solvent choice : Tetrahydrofuran (THF) or dioxane for optimal catalyst activity.
- Base selection : Potassium carbonate or sodium hydroxide to neutralize acidic by-products.
- Temperature : Typically 80–100°C under inert atmosphere .
Yields are sensitive to purity of starting materials and catalyst loading. Pre-purification of intermediates via column chromatography is recommended to minimize side reactions .
How can researchers optimize reaction conditions to mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?
Level: Advanced
Answer:
Competing pathways (e.g., protodeboronation or homocoupling) can be minimized by:
- Catalyst tuning : Using Pd(dppf)Cl₂·CH₂Cl₂ for enhanced steric control.
- Solvent drying : Rigorous dehydration of THF to prevent boronic acid hydrolysis.
- Stoichiometry : Maintaining a 1:1.2 molar ratio of aryl halide to boronic acid to favor cross-coupling over homocoupling.
Advanced monitoring techniques, such as in-situ NMR or LC-MS, help track reaction progress and identify intermediates .
What are the recommended analytical techniques for confirming the structural integrity of this compound?
Level: Basic
Answer:
Standard characterization includes:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl, amino, and chlorine groups).
- Mass spectrometry (HRMS) : For molecular ion confirmation.
- FT-IR : To identify B–O stretching vibrations (~1340 cm⁻¹) and NH₂ bending modes .
How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
Level: Advanced
Answer:
Discrepancies in NMR or IR data often arise from solvent effects, pH, or hydration states. To address this:
- Standardize conditions : Acquire spectra in deuterated DMSO or CDCl₃ with controlled water content.
- Comparative analysis : Cross-reference with structurally analogous boronic acids (e.g., 3-chloro-4-methylphenylboronic acid, CAS 30838-93-8) to isolate substituent-specific shifts .
- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate experimental observations .
What strategies are effective for purifying this compound from complex reaction mixtures?
Level: Basic
Answer:
Standard purification methods include:
- Recrystallization : Using ethanol/water mixtures to exploit solubility differences.
- Silica gel chromatography : Eluting with ethyl acetate/hexane (3:7) to separate boronic acid from halogenated by-products .
How can researchers address challenges in isolating anhydrous forms of this compound?
Level: Advanced
Answer:
Anhydrous forms are critical for moisture-sensitive applications. Strategies include:
- Azeotropic drying : Co-evaporate with toluene under reduced pressure.
- Lyophilization : Freeze-drying after dissolving in tert-butanol.
- Storage : Use molecular sieves (3Å) in sealed containers under argon .
What are the stability profiles of this compound under varying pH and temperature conditions?
Level: Advanced
Answer:
The compound degrades via:
- Oxidation : Boronic acid → phenol in acidic conditions (pH < 3).
- Hydrolysis : Rapid decomposition in aqueous media (pH > 10).
Stability studies using accelerated aging (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials with desiccants .
How can researchers reconcile conflicting biological activity data for this compound in antimicrobial assays?
Level: Advanced
Answer:
Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability or nutrient media composition). Mitigation steps:
- Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays with controlled inoculum sizes.
- Metabolomic profiling : Identify interference from boronic acid-mediated pathway modulation (e.g., protease inhibition) .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How can researchers design experiments to explore the electronic effects of substituents on this compound’s reactivity?
Level: Advanced
Answer:
- Hammett analysis : Correlate substituent σ values with reaction rates in model Suzuki couplings.
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Comparative studies : Synthesize analogs (e.g., 3-fluoro-5-methoxyphenylboronic acid, CAS 352303-67-4) to isolate electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
